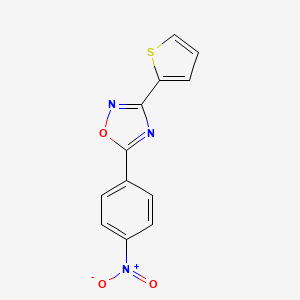

![molecular formula C20H23NO4 B5505014 (3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol](/img/structure/B5505014.png)

(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While specific synthesis details for "(3R*,4R*)-3-cyclopropyl-1-[5-(3-methoxyphenyl)-2-furoyl]-4-methylpyrrolidin-3-ol" were not directly found, research on similar compounds, such as those involving cyclopropylamino and methoxyphenyl groups, often involves complex organic synthesis techniques. For example, the synthesis of related compounds like 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one highlights the use of multicomponent reactions for constructing complex molecules with cyclopropyl and methoxyphenyl components (Sydorenko et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds like "this compound" can be complex, involving stereocenters and various functional groups. X-ray diffraction (XRD) and spectroscopic methods such as FT-IR, 1H, and 13C NMR are pivotal in elucidating the molecular structure. For instance, the structural analysis of similar compounds has been conducted using these techniques to determine their crystal and molecular structure, providing insights into their geometric and electronic configurations (Rahmani et al., 2017).

Chemical Reactions and Properties

Chemical properties of compounds like "this compound" may include reactivity towards nucleophilic or electrophilic attack, depending on the functional groups present. The cyclopropyl group, for instance, can influence the compound's reactivity in cycloaddition reactions, as seen in studies involving cyclopropylideneacetic acids (Huang & Zhou, 2002).

科学的研究の応用

Chemical Structure and Affinity

Research on similar compounds has shown that the structural modifications of pyrrolidines and related chemical structures significantly affect their affinity for biological receptors. For instance, studies on various esters and derivatives of hydroxymethylpyrrolidines and piperidines have demonstrated their high affinity for postganglionic acetylcholine receptors, indicating the potential of structural analogs in modulating receptor interactions (Abramson et al., 1974).

Synthesis and Cytotoxic Evaluation

The synthesis and evaluation of cytotoxic activities of pyrrolidinone derivatives highlight the significance of these compounds in medicinal chemistry, particularly in their potential application against leukemia cells. One study synthesized a series of 3-methylenepyrrolidin-2-ones and tested them against leukemia cells, indicating the value of such structures in developing anticancer agents (Janecki et al., 2005).

Pharmacological Profiles

The pharmacological investigation of structurally similar compounds, such as (2R,4R)-4-hydroxy-2-[2-[2-[2-(3-methoxy)phenyl]ethyl]phenoxy]ethyl-1-methylpyrrolidine hydrochloride, has revealed their potent antagonistic activity on serotonin receptors. This study provides insights into the therapeutic potential of these compounds in inhibiting platelet aggregation and their selectivity towards 5-HT2A receptors, demonstrating their applicability in cardiovascular and psychiatric disorders (Ogawa et al., 2002).

Analgesic Agents

The exploration of 1-aryl-3-azabicyclo[3.1.0]hexanes and their analgesic properties points towards the potential of cyclopropyl and pyrrolidine derivatives in pain management. These studies not only discuss the synthesis of such compounds but also their efficacy in analgesic assays, indicating their relevance in developing non-narcotic pain relievers (Epstein et al., 1981).

Neuroprotective Properties

Selective activation of metabotropic glutamate receptors by compounds like aminopyrrolidine-2R,4R-dicarboxylated demonstrates the neuroprotective potential of structurally related pyrrolidines. This research suggests that activating specific glutamate receptor subtypes can protect neurons against excitotoxicity, offering a pathway for therapeutic intervention in neurodegenerative diseases (Battaglia et al., 1998).

特性

IUPAC Name |

[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-[5-(3-methoxyphenyl)furan-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-13-11-21(12-20(13,23)15-6-7-15)19(22)18-9-8-17(25-18)14-4-3-5-16(10-14)24-2/h3-5,8-10,13,15,23H,6-7,11-12H2,1-2H3/t13-,20+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNMPJFAXPDYLA-XCLFUZPHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

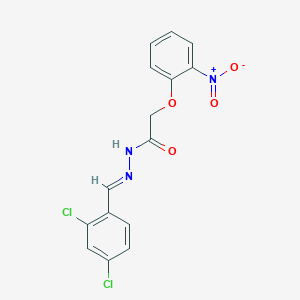

![N~1~-{4-[(4-chlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5504935.png)

![8-(2,3-dihydro-1H-inden-1-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5504939.png)

![4-chloro-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5504940.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(3-methylphenyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5504942.png)

![3-(4-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5504948.png)

![N-cyclopropyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5504963.png)

![rel-(3aS,6aS)-1-{[2-(4-morpholinyl)-5-pyrimidinyl]methyl}octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5504965.png)

![3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5504966.png)

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)

![2-(pyridin-4-ylmethyl)-9-(3-thienylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5505009.png)

![4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5505020.png)